molecular formula C12H10Cl2OS B1464203 3-Chloro-5-isopropyl-1-benzothiophene-2-carbonyl chloride CAS No. 912770-43-5

3-Chloro-5-isopropyl-1-benzothiophene-2-carbonyl chloride

Cat. No. B1464203
CAS RN: 912770-43-5
M. Wt: 273.2 g/mol
InChI Key: INEKWJMXIUOBHP-UHFFFAOYSA-N
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Description

3-Chloro-5-isopropyl-1-benzothiophene-2-carbonyl chloride is a chemical compound with the molecular formula C12H10Cl2OS . It is a derivative of benzothiophene, a five-membered heterocyclic compound containing a sulfur atom .


Synthesis Analysis

The synthesis of thiophene derivatives, including this compound, often involves heterocyclization of various substrates . A hybrid pharmacophore approach has been applied to design and synthesize a series of benzo[b]thiophene-diaryl urea derivatives with potential anticancer effect .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzothiophene core with a carbonyl chloride group at the 2-position and an isopropyl group at the 5-position .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 273.1782 . The compound appears as a cream to brown to yellow to pale yellow form of crystals or powder or crystalline powder .

Safety and Hazards

3-Chloro-5-isopropyl-1-benzothiophene-2-carbonyl chloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

3-chloro-5-propan-2-yl-1-benzothiophene-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2OS/c1-6(2)7-3-4-9-8(5-7)10(13)11(16-9)12(14)15/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INEKWJMXIUOBHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)SC(=C2Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-5-isopropyl-1-benzothiophene-2-carbonyl chloride
Reactant of Route 2
3-Chloro-5-isopropyl-1-benzothiophene-2-carbonyl chloride
Reactant of Route 3
3-Chloro-5-isopropyl-1-benzothiophene-2-carbonyl chloride
Reactant of Route 4
3-Chloro-5-isopropyl-1-benzothiophene-2-carbonyl chloride
Reactant of Route 5
3-Chloro-5-isopropyl-1-benzothiophene-2-carbonyl chloride
Reactant of Route 6
Reactant of Route 6
3-Chloro-5-isopropyl-1-benzothiophene-2-carbonyl chloride

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